6,9,12,15,18,21-Tetracosahexaenoic acid

Hepatocellular lipid metabolism n-3 highly unsaturated fatty acids Triacylglycerol synthesis

6,9,12,15,18,21-Tetracosahexaenoic acid (all-cis-24:6n-3), commonly called nisinic acid or THA, is a 24-carbon highly unsaturated fatty acid (HUFA) belonging to the very-long-chain polyunsaturated fatty acid (VLC-PUFA) subclass. It occurs naturally in marine organisms such as brittle stars, starfish, and flounder, where it can account for 5–10% of total fatty acids in certain species.

Molecular Formula C24H36O2
Molecular Weight 356.5 g/mol
Cat. No. B1257036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9,12,15,18,21-Tetracosahexaenoic acid
Synonyms24-6(n-3) acid
6,9,12,15,18,21-tetracosahexaenoic acid
Molecular FormulaC24H36O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
InChIInChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
InChIKeyYHGJECVSSKXFCJ-SFGLVEFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,9,12,15,18,21-Tetracosahexaenoic Acid (24:6n-3): A Very-Long-Chain Omega-3 for Superior Lipid Control Research


6,9,12,15,18,21-Tetracosahexaenoic acid (all-cis-24:6n-3), commonly called nisinic acid or THA, is a 24-carbon highly unsaturated fatty acid (HUFA) belonging to the very-long-chain polyunsaturated fatty acid (VLC-PUFA) subclass. It occurs naturally in marine organisms such as brittle stars, starfish, and flounder, where it can account for 5–10% of total fatty acids in certain species [1]. Unlike the more abundant docosahexaenoic acid (DHA, 22:6n-3) and eicosapentaenoic acid (EPA, 20:5n-3), THA possesses the longest carbon backbone and the highest number of double bonds among natural n-3 HUFAs commonly investigated—a structural feature that directly amplifies its transcriptional and metabolic potency in mammalian systems [2].

Why 6,9,12,15,18,21-Tetracosahexaenoic Acid Cannot Be Replaced by Shorter-Chain Omega-3 Analogs


Within the n-3 HUFA series, activity is not interchangeable; biological potency scales directly with carbon chain length and double-bond number. Head-to-head studies in HepG2 cells documented a clear efficacy hierarchy: THA (24:6) > DHA (22:6) > DPA (22:5) > EPA (20:5) for suppressing triacylglycerol and cholesteryl ester synthesis [1]. In vivo, treatment of db/db mice with THA surpassed DHA and EPA in reducing hepatic triglyceride accumulation and liver weight, while uniquely elevating serum adiponectin [2]. Even in acute immuno‑inflammatory models, THA reduced mast-cell histamine content more profoundly than DHA or EPA at equimolar concentrations [3]. Therefore, procurement of a generic “omega-3” preparation cannot deliver the intensity of effect observed with THA; the extra two-carbon chain and sixth double bond confer distinct molecular interactions that short-chain alternatives simply do not replicate.

6,9,12,15,18,21-Tetracosahexaenoic Acid: Quantitative Evidence vs. DHA, EPA, and DPA for Scientific Selection


HepG2 Triacylglycerol & Cholesteryl Ester Suppression: Direct Comparator Ranking

In a four-way comparison in HepG2 cells, tetracosahexaenoic acid (24:6n-3) exerted the strongest suppression of both triacylglycerol (TAG) and cholesteryl ester (ChE) synthesis, exceeding the effects of DHA, DPA, and EPA. The strength‑of‑supression order was THA > DHA > DPA > EPA, and the same order was observed for the suppression of fatty acid synthase mRNA [1]. No cytotoxicity was noted for any of the tested n-3 HUFAs [1].

Hepatocellular lipid metabolism n-3 highly unsaturated fatty acids Triacylglycerol synthesis

In Vivo Hepatic Triglyceride Accumulation Suppression in db/db Mice: Superiority Over DHA and EPA

In C57BL/KsJ-db/db mice, a 4-week dietary administration of natural THA, DHA, and EPA revealed that THA had the highest activity in suppressing hepatic triglyceride (TG) accumulation and liver weight increase. The rank order of n-3 HUFA activity was THA > DHA > EPA across almost all lipid‑metabolism endpoints examined [1]. Additionally, THA uniquely increased serum adiponectin levels, an effect not observed with the shorter-chain analogs [1].

Metabolic syndrome Type 2 diabetes Hepatic steatosis

Mast Cell Histamine Content Reduction: Quantitative Advantage Over DHA and EPA

In the MC/9 mouse mast cell line, THA at 25 µM reduced histamine content by 27% relative to the untreated control, compared with 20% for DHA and 16% for EPA at the same concentration. The n-6 counterpart arachidonic acid (20:4n-6) increased histamine content by 18% [1]. Both THA and DHA suppressed ionophore‑stimulated histamine release by 11% and 15%, respectively [1]. The dose‑response character of THA was also distinct: its histamine‑lowering effect diminished at concentrations above 25 µM, indicating a specific concentration window [1].

Allergy Inflammation Mast cell biology

Biosynthetic Dual Role as DHA Precursor and Product: A Unique Metabolic Position

In mammals, THA occupies the terminal position of the microsomal elongation‑desaturation cascade (Sprecher pathway) as the immediate precursor of DHA; peroxisomal β‑oxidation of THA yields DHA [1]. However, recent kinetic data demonstrate that THA is also formed from DHA via elongation, establishing a metabolic cycle where THA and DHA are inter‑converted, while EPA is excluded from this bidirectional loop [2]. This positions THA as the only n-3 HUFA that simultaneously serves as both substrate and product of the final biosynthetic step for DHA.

Omega-3 biosynthesis Sprecher pathway Peroxisomal β-oxidation

Patent-Backed Liver Triglyceride Accumulation Inhibitor Claimed More Potent Than EPA and DHA

Japanese patent JP2015027970A explicitly claims that tetracosahexaenoic acid, its derivatives, or salts thereof are more effective than eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) for inhibiting liver triglyceride accumulation. The patent further specifies THA‑triglyceride as a preferred active ingredient and identifies fatty acid synthase and stearoyl‑CoA desaturase as inhibitory targets [1]. This intellectual property position creates a clear commercial differentiation for THA over generic omega-3 preparations.

Fatty liver disease Therapeutic composition Triglyceride biosynthesis inhibition

6,9,12,15,18,21-Tetracosahexaenoic Acid: High-Value Application Scenarios Derived from Quantitative Differentiation


Non‑Alcoholic Fatty Liver Disease (NAFLD) / Metabolic Syndrome Preclinical Studies

The replicated rank order THA > DHA > DPA > EPA for hepatocyte TAG synthesis suppression [1], combined with the superior in vivo hepatic TG reduction and serum adiponectin elevation in db/db mice [2], makes THA the ideal n-3 HUFA reference standard for NAFLD research. Researchers testing FXR, PPARα/γ, or SCD-1 modulators can use THA as the most potent natural comparator to benchmark synthetic candidates. The patent‑backed liver TG accumulation inhibitor claim [3] further supports its use as a lead or positive control in pharmaceutical programs targeting fatty liver disease.

Anti‑Allergic and Mast Cell‑Driven Inflammation Models

THA achieves 27% histamine reduction in MC/9 mast cells at 25 µM, outperforming DHA (20%) and EPA (16%) [4]. This quantitative advantage at a clinically relevant low‑micromolar concentration positions THA as the most sensitive ω-3 probe for studies of IgE‑mediated hypersensitivity, chronic urticaria, or food allergy. Its bell‑shaped dose‑response curve also offers a unique tool for investigating PUFA‑induced feedback mechanisms on histidine decarboxylase or mast cell degranulation thresholds.

Omega-3 Biosynthesis & Peroxisomal Disorder Pathway Tracing

Because THA sits at the critical endoplasmic reticulum‑to‑peroxisome interface of the Sprecher shunt, it is the only n-3 HUFA that can serve as a metabolic tracer to simultaneously monitor elongation from DHA and retroconversion to DHA [5][6]. Laboratories studying peroxisomal biogenesis disorders (e.g., Zellweger spectrum) or age‑related declines in DHA synthesis should prioritize isotopically labeled THA over DHA or EPA for definitive flux analysis.

Functional Lipid Supplement and Nutraceutical Development

The robust evidence of THA’s potency advantage over the most commercially prevalent omega-3s (DHA and EPA) in both hepatic lipid regulation [2] and inflammatory mediator control [4] supports the development of THA‑enriched marine extracts or synthetic equivalents as next‑generation functional food ingredients. Given its natural abundance in starfish and bycatch species [1], THA also represents a value‑added opportunity for fisheries by‑product valorization.

Quote Request

Request a Quote for 6,9,12,15,18,21-Tetracosahexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.